Methyl 2,2-dimethylpyrrolidine-1-carboxylate
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Overview
Description
Methyl 2,2-dimethylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C8H15NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2-dimethylpyrrolidine-1-carboxylate typically involves the reaction of 2,2-dimethylpyrrolidine with methyl chloroformate under basic conditions. The reaction proceeds as follows:
Starting Materials: 2,2-dimethylpyrrolidine and methyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The base is added to a solution of 2,2-dimethylpyrrolidine in an appropriate solvent (e.g., dichloromethane). Methyl chloroformate is then added dropwise to the reaction mixture while maintaining the temperature at around 0-5°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: The reaction is conducted in large reactors with precise temperature and pressure control.
Continuous Flow Systems: Continuous flow systems may be employed to enhance efficiency and yield.
Purification: The product is purified using industrial-scale chromatography or crystallization techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dimethylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,2-dimethylpyrrolidine-1-carboxylate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,2-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The ester group in the compound can undergo hydrolysis to release the active pyrrolidine moiety, which can then interact with enzymes or receptors in biological systems. The exact molecular pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl pyrrolidine-2-carboxylate: Similar structure but lacks the 2,2-dimethyl substitution.
N-Methyl-2-pyrrolidone: A related compound with a different functional group (lactam instead of ester).
2-Pyrrolidinone, 1-methyl-: Another related compound with a lactam structure
Uniqueness
Methyl 2,2-dimethylpyrrolidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The 2,2-dimethyl substitution enhances its stability and reactivity compared to other pyrrolidine derivatives .
Properties
CAS No. |
919286-32-1 |
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Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl 2,2-dimethylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-8(2)5-4-6-9(8)7(10)11-3/h4-6H2,1-3H3 |
InChI Key |
BWHVCYOVMWRJNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1C(=O)OC)C |
Origin of Product |
United States |
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